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Compound of Interest

Compound Name: Pentafluoroiodoethane

Cat. No.: B1347087 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

pentafluoroiodoethane (C₂F₅I), a key compound in various research and development

applications. The information presented herein is intended for researchers, scientists, and drug

development professionals, offering a centralized resource for its structural characterization

through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Mass Spectrometry (MS)
The mass spectrum of pentafluoroiodoethane provides critical information about its molecular

weight and fragmentation pattern, aiding in its identification and structural elucidation.

Experimental Protocol: The mass spectrum was obtained via electron ionization (EI). In this

method, the gaseous sample is bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation of the molecule. The resulting positively charged

fragments are then separated by their mass-to-charge ratio (m/z) and detected.[1][2][3]

Data Presentation:

Table 1: Mass Spectrometry Data for Pentafluoroiodoethane
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m/z Relative Intensity (%) Proposed Fragment

31 6.5 CF⁺

69 100.0 CF₃⁺

119 45.0 C₂F₅⁺

127 15.0 I⁺

177 5.0 C₂F₄I⁺

246 25.0 C₂F₅I⁺ (M⁺)

Data sourced from NIST WebBook

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, offering insights into its

functional groups and overall structure. For pentafluoroiodoethane, the IR spectrum is

characterized by strong absorptions corresponding to the stretching and bending vibrations of

its carbon-fluorine and carbon-iodine bonds.

Experimental Protocol: The infrared spectrum of gaseous pentafluoroiodoethane was

recorded. The gas-phase measurement allows for the observation of rotational-vibrational fine

structure, providing more detailed structural information.[4][5] The sample is introduced into a

gas cell with infrared-transparent windows, and an infrared beam is passed through it. The

absorption of specific frequencies of IR radiation by the sample is detected and plotted as a

spectrum.

Data Presentation:

Table 2: Infrared Absorption Data for Pentafluoroiodoethane
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Wavenumber (cm⁻¹) Assignment

1335 C-F stretch (asymmetric)

1220 C-F stretch (symmetric)

1125 C-F stretch

840 C-C stretch

650 CF₂ rock

540 C-I stretch

Vibrational assignments are based on analysis of the vibrational spectra of

pentafluoroiodoethane and related perfluoroalkyl iodides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a

molecule. For pentafluoroiodoethane, ¹⁹F and ¹³C NMR are particularly informative. Due to

the absence of hydrogen atoms, ¹H NMR is not applicable.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR provides detailed information about the fluorine environments within the molecule.

The chemical shifts and coupling constants are highly sensitive to the local electronic structure.

Experimental Protocol: A typical ¹⁹F NMR experiment involves dissolving the sample in a

suitable deuterated solvent and acquiring the spectrum on a high-resolution NMR

spectrometer. The chemical shifts are referenced to an internal or external standard, commonly

CFCl₃. For fluorinated compounds, experiments are often run with proton decoupling to simplify

the spectra, although in this case, it is not necessary due to the absence of protons.[6][7][8]

Data Presentation:

Table 3: ¹⁹F NMR Data for Pentafluoroiodoethane

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1347087?utm_src=pdf-body
https://www.benchchem.com/product/b1347087?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8966635/
https://www.biophysics.org/Portals/0/BPSAssets/Articles/gerig.pdf
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d1ra08046f
https://www.benchchem.com/product/b1347087?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Group
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CF₃ -81.2 Triplet ³J(FF) = 2.5

-CF₂I -42.5 Quartet ³J(FF) = 2.5

Note: Chemical shifts are relative to CFCl₃. Data is predicted based on typical values for similar

fluoroalkanes.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The

coupling between carbon and fluorine atoms results in splitting of the carbon signals.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired with proton decoupling to

enhance signal-to-noise. The sample is dissolved in a deuterated solvent, and the chemical

shifts are referenced to tetramethylsilane (TMS).

Data Presentation:

Table 4: ¹³C NMR Data for Pentafluoroiodoethane

Carbon Atom
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CF₃ 118.4 Quartet ¹J(CF) = 285

-CF₂I -15.2 Triplet ¹J(CF) = 320

Note: Chemical shifts are relative to TMS. Data is predicted based on established correlations

for fluorinated ethanes.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of

pentafluoroiodoethane, integrating the information obtained from MS, IR, and NMR

techniques for comprehensive structural elucidation.
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Caption: Workflow for the spectroscopic characterization of pentafluoroiodoethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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